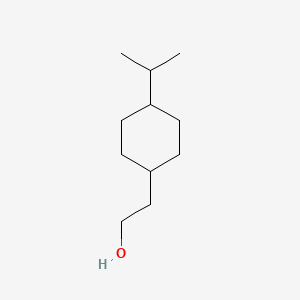

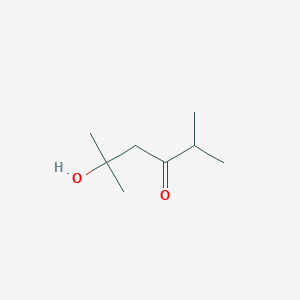

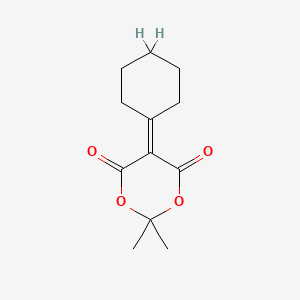

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Descripción general

Descripción

Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with formula C6H8O4 . Its molecule has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .

Synthesis Analysis

The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid .Molecular Structure Analysis

The molecule of Meldrum’s acid has a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .Chemical Reactions Analysis

Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (p Ka 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .Physical And Chemical Properties Analysis

Meldrum’s acid is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with release of carbon dioxide and acetone . The molar mass is 144.126 g·mol −1 . The melting point is 94 to 95 °C (201 to 203 °F; 367 to 368 K) (decomposes) .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

The self-catalyzed Knoevenagel condensation of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has been investigated, leading to the synthesis of novel derivatives using Meldrum’s acid and formylphenoxyaliphatic acids. These compounds have shown potential in applications such as radical scavenging activity and cytotoxicity against cancer cell lines (Kumar, Prabhu, & Bhuvanesh, 2014).

Crystallography and Molecular Properties

Extensive studies have been done on the crystal structure and molecular properties of derivatives of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. Investigations include analysis of intermolecular hydrogen bonding, electrostatic potential maps, and molecular properties using techniques such as single-crystal X-ray diffraction and density functional theory (Low et al., 2002).

Synthesis of Quinoline Derivatives

The condensation of 5-arylidene derivatives with cyclohexanones results in the synthesis of 1,4-diaryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-diones. These compounds have been characterized by their IR, UV, and PMR spectra, contributing to the field of heterocyclic chemistry (Strozhev & Lielbriedis, 1993).

Reactions with Secondary Amines

The ring-opening reaction of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines has been explored, leading to diverse cyclic compounds. This research provides insights into the reactivity of the dioxane derivatives and their potential in organic synthesis (Šafár̆ et al., 2000).

Pharmacological Applications

Some derivatives of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione have been identified as potential platelet aggregation inhibitors. This discovery opens up avenues for developing novel therapeutics in the management of thrombotic disorders (El Maatougui et al., 2012).

Mecanismo De Acción

The compound can easily lose a hydrogen ion from the methylene ( CH2) in the ring (carbon 5); which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion [C6H7O4]− is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of −1/2 .

Safety and Hazards

Meldrum’s acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation . Precautionary measures include washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

5-cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXJTJOKAQLEEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCCC2)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344479 | |

| Record name | 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

3709-25-9 | |

| Record name | 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one](/img/structure/B3051849.png)